molecular formula C13H11ClN2O B215308 2-(2-Chloroanilino)benzamide

2-(2-Chloroanilino)benzamide

Cat. No. B215308
M. Wt: 246.69 g/mol
InChI Key: KTSIIWWFBREHEM-UHFFFAOYSA-N
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Description

2-(2-Chloroanilino)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 2-chloro-N-(2-chlorophenyl)benzamide and is a member of the anilide class of compounds.

Mechanism of Action

The mechanism of action of 2-(2-Chloroanilino)benzamide involves the inhibition of various enzymes and proteins in the body. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition results in the prevention of cancer cell growth. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition results in the improvement of cognitive function in Alzheimer's disease patients.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-Chloroanilino)benzamide depend on its mode of action. It has been found to exhibit cytotoxic effects on cancer cells by inducing apoptosis, a process of programmed cell death. It has also been found to improve cognitive function in Alzheimer's disease patients by increasing the levels of acetylcholine in the brain. Additionally, it has been found to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(2-Chloroanilino)benzamide in lab experiments is its ability to inhibit the activity of specific enzymes and proteins. This makes it a valuable tool for studying the mechanisms of various diseases and developing new treatments. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.

Future Directions

There are many future directions for the study of 2-(2-Chloroanilino)benzamide. One direction is the development of new derivatives of this compound with improved efficacy and reduced toxicity. Another direction is the study of its potential in the treatment of other diseases such as Parkinson's disease and diabetes. Additionally, the development of new methods for the synthesis of this compound may lead to more efficient and cost-effective production.

Synthesis Methods

The synthesis of 2-(2-Chloroanilino)benzamide can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-chloroaniline with benzoyl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2-(2-Chloroanilino)benzamide. Other methods include the reaction of 2-chloroaniline with benzamide in the presence of a catalyst or the reaction of 2-chlorobenzoic acid with aniline in the presence of a dehydrating agent.

Scientific Research Applications

2-(2-Chloroanilino)benzamide has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

Product Name

2-(2-Chloroanilino)benzamide

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

2-(2-chloroanilino)benzamide

InChI

InChI=1S/C13H11ClN2O/c14-10-6-2-4-8-12(10)16-11-7-3-1-5-9(11)13(15)17/h1-8,16H,(H2,15,17)

InChI Key

KTSIIWWFBREHEM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)NC2=CC=CC=C2Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC2=CC=CC=C2Cl

Origin of Product

United States

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